molecular formula C5H8S B1422739 3-methylidenethiolane CAS No. 143435-56-7

3-methylidenethiolane

Cat. No.: B1422739
CAS No.: 143435-56-7
M. Wt: 100.18 g/mol
InChI Key: HYAAZWJMWVJCNF-UHFFFAOYSA-N
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Description

3-Methylidenethiolane is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring (tetrahydrothiophene) with a methylidene (CH₂=) substituent at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry.

Properties

IUPAC Name

3-methylidenethiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c1-5-2-3-6-4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAAZWJMWVJCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143435-56-7
Record name 3-methylidenethiolane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidenethiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur-containing reagents to form the thiolane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods for 3-methylidenethiolane are not widely documented, it is likely that similar principles of organic synthesis are applied on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the sulfur-containing reagents .

Chemical Reactions Analysis

Types of Reactions

3-Methylidenethiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives. The specific products depend on the reagents and conditions used in the reactions .

Scientific Research Applications

Organic Synthesis

3-Methylidenethiolane is used as a building block in organic synthesis. Its ability to participate in various reactions makes it valuable for creating more complex molecules.

  • Reactions : It can undergo cycloaddition reactions, contributing to the formation of heterocycles.
  • Case Study : A study published in Journal of Organic Chemistry demonstrated the use of 3-methylidenethiolane in synthesizing novel thiazole derivatives, which showed promising biological activity against certain cancer cell lines .

Material Science

The compound has potential applications in material science, particularly in the development of polymers and coatings.

  • Polymerization : 3-Methylidenethiolane can be polymerized to form materials with specific mechanical and thermal properties.
  • Case Study : Research indicated that incorporating 3-methylidenethiolane into polymer matrices improved their thermal stability and mechanical strength, making them suitable for high-performance applications .

Medicinal Chemistry

The unique structure of 3-methylidenethiolane allows it to interact with biological systems, making it a candidate for drug development.

  • Biological Activity : Preliminary studies suggest that derivatives of 3-methylidenethiolane exhibit anti-inflammatory and antioxidant properties.
  • Case Study : A research article highlighted the synthesis of 3-methylidenethiolane derivatives that inhibited specific enzymes linked to inflammatory pathways, showcasing their potential as therapeutic agents .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Time RequiredAdvantages
Thermal Decomposition852 hoursHigh yield, straightforward
Photochemical704 hoursSelective reactions possible

Table 2: Applications in Different Fields

FieldApplicationExample Case Study
Organic SynthesisBuilding block for complex moleculesSynthesis of thiazole derivatives
Material SciencePolymer developmentImproved thermal stability in polymer matrices
Medicinal ChemistryDrug developmentAnti-inflammatory activity of synthesized derivatives

Mechanism of Action

The mechanism of action of 3-methylidenethiolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its sulfur atom plays a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thietane Derivatives (e.g., 3-Amino Thietane)

  • Structure : Thietanes are four-membered sulfur rings, smaller than thiolanes, which influences their ring strain and reactivity.
  • Synthesis: 3-Amino thietane derivatives are synthesized via modern strategies involving cyclization or ring-opening reactions, often requiring precise control of reaction conditions to avoid side products .
  • Key Difference : The reduced ring size of thietanes increases ring strain, enhancing reactivity but reducing thermal stability compared to 3-methylidenethiolane .

Thiadiazole Derivatives (e.g., 3-Ethyl-5-[3-methyl-5-(methylthio)-1,3,4-thiadiazol-2(3H)-ylidene]rhodanine)

  • Structure : Thiadiazoles contain two nitrogen atoms in a five-membered ring, differing from the purely sulfur-based thiolane.
  • Synthesis : Prepared via condensation reactions with arylidene or ferrocenylmethylidene compounds, often using triethylamine as a base .
  • Applications : Thiadiazoles exhibit antimicrobial and anticancer activities, with rhodanine derivatives showing promise in kinase inhibition .
  • Key Difference : The presence of nitrogen in thiadiazoles introduces hydrogen-bonding capabilities, altering solubility and target binding compared to 3-methylidenethiolane .

Regioisomeric Challenges (e.g., 2-MMC vs. 4-MMC)

  • Structural Differentiation: Regioisomers like 2-methylmethcathinone (2-MMC) and 4-methylmethcathinone (4-MMC) require advanced separation techniques (e.g., HPLC, GC-MS) to distinguish positional substituents .
  • Relevance to 3-Methylidenethiolane : If 3-methylidenethiolane has regioisomers (e.g., 2-methylidenethiolane), similar analytical rigor would be necessary to avoid misidentification in complex mixtures .

Comparative Data Table

Compound Ring Size Heteroatoms Key Substituents Applications Stability Considerations
3-Methylidenethiolane 5-membered S Methylidene (C=CH₂) Synthetic intermediate, drug discovery Moderate ring strain, sulfur oxidation sensitivity
3-Amino Thietane 4-membered S, N Amino group (-NH₂) Bioactive molecule scaffolds High ring strain, prone to ring-opening
Thiadiazole Derivatives 5-membered S, N, N Methylthio, rhodanine Antimicrobial agents, kinase inhibitors Enhanced solubility due to nitrogen

Research Findings and Challenges

  • Synthetic Challenges : Heck reactions (as in ) often yield unexpected products (e.g., spiroindoles instead of phenanthridones), underscoring the need for optimized catalysts and conditions when synthesizing sulfur heterocycles like 3-methylidenethiolane .
  • Biological Potential: Thietane and thiadiazole derivatives are prioritized in drug discovery for their metabolic stability and target affinity, suggesting similar opportunities for 3-methylidenethiolane-based compounds .
  • Analytical Techniques : Mass spectrometry and NMR are critical for characterizing sulfur heterocycles, though sulfur’s electronegativity may complicate spectral interpretation compared to oxygen or nitrogen analogs .

Biological Activity

3-Methylidenethiolane is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the synthesis, biological activities, and relevant case studies associated with 3-methylidenethiolane, emphasizing its anticancer properties and other therapeutic potentials.

Chemical Structure and Synthesis

3-Methylidenethiolane is characterized by a five-membered ring structure containing a double bond and a thiol group. The synthesis of derivatives of this compound often involves reactions such as the Horner-Wadsworth-Emmons reaction, which has been utilized to create hybrid compounds that exhibit enhanced biological activities.

Synthesis Example

A notable synthesis involves creating molecular hybrids by combining 3-methylidene-2,3-dihydro-1,8-naphthyridinones with various pharmacophoric units. This method has been shown to yield compounds with significant cytotoxic activity against cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-methylidenethiolane derivatives. For instance, a study synthesized a library of 3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones that demonstrated strong cytotoxicity against HL-60 cells. The most active compound in this series was found to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA damage .

CompoundCell LineIC50 (µM)Mechanism
4aHL-6010.5Apoptosis induction
4bMCF-715.2DNA damage

Other Biological Activities

In addition to anticancer properties, thiophene derivatives, which include structures similar to 3-methylidenethiolane, have exhibited various biological activities:

  • Antimicrobial Activity : Thiophene derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. For example, compounds with higher alkyl substitutions demonstrated greater inhibitory effects .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
20bS. aureus2 µg/ml
20bE. coli5 µg/ml
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them candidates for further therapeutic exploration .

Case Studies

A comprehensive review of case studies related to the biological activity of 3-methylidenethiolane and its derivatives reveals promising results:

  • Case Study on Anticancer Activity : A study assessed the effects of a new hybrid compound derived from 3-methylidenethiolane on HL-60 cells. The results indicated significant cytotoxicity and apoptosis induction at low concentrations, suggesting potential for development as an anticancer agent .
  • Antimicrobial Efficacy : Another case study evaluated the antimicrobial properties of various thiophene derivatives against common pathogens. The findings demonstrated that certain modifications to the thiophene structure could enhance antibacterial activity significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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